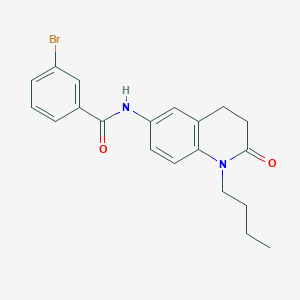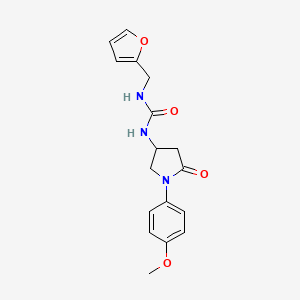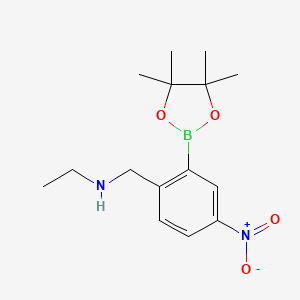
2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377610-58-5. Its molecular weight is 306.17 . The IUPAC name for this compound is N-(4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C15H23BN2O4 . The InChI code for this compound is 1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 .Chemical Reactions Analysis
Boronic acids and their esters, such as this compound, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.17 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester has numerous applications in scientific research, including the synthesis of pharmaceuticals and agrochemicals. This compound can be used as a building block for the synthesis of various compounds, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. This compound can also be used in the synthesis of agrochemicals, such as herbicides and insecticides.
作用機序
Target of Action
It is known that boronic acids and their esters are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This suggests that the compound’s bioavailability could be affected by these factors.
Result of Action
Given its potential role in the sm cross-coupling reaction, it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action and stability could be significantly affected by the pH of its environment .
実験室実験の利点と制限
2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester has several advantages for lab experiments, including its versatility and ease of use. This compound can be used for the synthesis of various compounds, and it can be easily synthesized using standard laboratory equipment. However, this compound also has some limitations for lab experiments, including its potential toxicity and instability in certain conditions.
将来の方向性
There are several future directions for the use of 2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Another potential direction is the study of the mechanism of action of this compound and its potential use as a tool for studying protein function. Additionally, the development of new methods for synthesizing this compound and its derivatives could lead to new applications in scientific research.
合成法
2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester can be synthesized using several methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Stille coupling. The most common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-ethylaminomethyl-5-nitrophenylboronic acid with pinacol ester in the presence of a palladium catalyst.
Safety and Hazards
The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to avoid breathing dust, fume, gas, mist, vapors, and spray associated with this compound .
特性
IUPAC Name |
N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFYMNZNUOOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

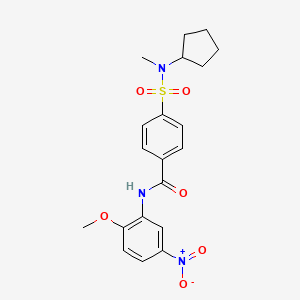
![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)

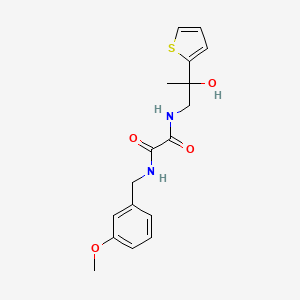
![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)
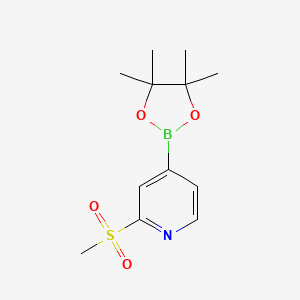
![4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990425.png)
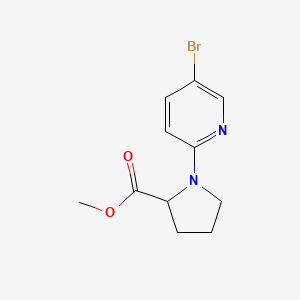
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2990428.png)


